molecular formula C11H12ClN3O B1307119 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide CAS No. 878426-65-4

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide

Cat. No.: B1307119
CAS No.: 878426-65-4
M. Wt: 237.68 g/mol
InChI Key: JCUHJXHFEGAMCK-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to the minor groove of the DNA molecule, recognizing specific base sequences . This interaction can influence DNA replication and transcription processes. Additionally, this compound has been reported to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to biomolecules, such as DNA and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular functions . Additionally, this compound can be metabolized into active or inactive metabolites, which can further influence its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The accumulation of the compound in certain tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide typically involves the following steps:

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-Chloro-N-(1-methyl-1H-benzoimidazol-2-ylmethyl)-acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-

Properties

IUPAC Name

2-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-15-9-5-3-2-4-8(9)14-10(15)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUHJXHFEGAMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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